(Cyhalothrin IsoMer)

Insecticide discovery Stereochemistry Structure-activity relationship

Undefined cyhalothrin isomer mixtures introduce experimental variability-stereospecific potency differences exceed 100-fold between enantiomers. This single [1S-[1α(R*),3α(Z)]] stereoisomer eliminates confounding biological effects from inactive enantiomers in neurotoxicology and environmental fate studies. • Definitive calibrant for chiral HPLC/SFC enantiomeric profiling & method validation • Crystalline solid enables homogeneous incorporation into analytical matrices • Enables reproducible structure-activity studies at voltage-gated sodium channels For R&D use only. Supplied with Certificate of Analysis.

Molecular Formula C23H19ClF3NO3
Molecular Weight 449.8 g/mol
CAS No. 76703-64-5
Cat. No. B044062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyhalothrin IsoMer)
CAS76703-64-5
Synonyms(S)-α-Cyano-3-phenoxybenzyl (Z)-(1S)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate
Molecular FormulaC23H19ClF3NO3
Molecular Weight449.8 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
InChIInChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m1/s1
InChIKeyZXQYGBMAQZUVMI-HQMWCCLBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Cyhalothrin Isomer (CAS 76703-64-5) Procurement Baseline


The compound designated CAS 76703-64-5 is a specific stereoisomer of the synthetic pyrethroid insecticide cyhalothrin, characterized by the [1S-[1α(R*),3α(Z)]] stereochemical configuration . As a chiral molecule with three stereogenic centers, cyhalothrin can exist as a complex mixture of up to eight stereoisomers, each exhibiting distinct biological activity profiles [1]. This particular isomer serves as a high-purity analytical standard essential for investigating structure-activity relationships, enantioselective toxicology, and the precise molecular interactions at voltage-gated sodium channels . Unlike commercial formulations that contain isomeric mixtures with variable and undefined stereochemical composition, this well-defined isomer provides the molecular precision required for reproducible experimental outcomes and definitive mechanistic studies in neurotoxicology and environmental fate research .

Workflow
Enantioselective neurotoxicology
Voltage-gated sodium channel research
Selection context
Single-isomer analytical standard
Defined [1S-[1α(R*),3α(Z)]] stereochemistry
Procurement logic
Chiral reference standard
Avoids undefined isomeric mixtures

Why Cyhalothrin Isomeric Purity Matters


Generic substitution with undefined cyhalothrin mixtures introduces substantial experimental variability because the insecticidal and toxicological potency of cyhalothrin isomers is profoundly stereospecific. The (1R) configuration is essential for biological activity, with (1S) isomers being at least 100-fold less potent [1]. Commercial lambda-cyhalothrin contains only approximately 43% of the active enantiomer, while enriched gamma-cyhalothrin reaches ~98% purity [2]. The presence of inactive or antagonistic isomers in technical-grade material can significantly confound dose-response analyses, obscure true structure-activity relationships, and compromise the reproducibility of toxicological and environmental fate studies. For rigorous research applications, the use of a well-characterized single isomer ensures that observed biological effects are attributable solely to the intended stereochemical entity, eliminating the confounding influence of isomeric impurities that can vary substantially between suppliers and production batches.

Target
Defined single isomer (CAS 76703-64-5)
Reproducible stereochemical identity; activity attributed solely to (1R) configuration.
Substitute
Undefined isomeric mixture / technical grade
Enantiomeric potency may differ by orders of magnitude; lambda-cyhalothrin contains only ~43% active enantiomer, introducing variable antagonistic effects.
Risk
Confounded dose-response and SAR
Inactive isomers may obscure true structure-activity relationships; toxicological benchmarks cannot be directly extrapolated from mixtures to pure isomers.

Cyhalothrin Isomer Quantitative Evidence


Stereospecific Insecticidal Activity (1R vs. 1S)

The insecticidal activity of cyhalothrin is exquisitely dependent on the absolute configuration at the cyclopropane C1 position. The (1R) configuration is essential for activity, while the (1S) antipode exhibits negligible insecticidal effects. In standardized housefly (Musca domestica) bioassays, the (1R)-cis,(αS) isomer (Isomer A) demonstrated a relative toxicity 25-fold greater than the benchmark insecticide permethrin, whereas the corresponding (1S) enantiomers were essentially inactive [1][2].

Insecticidal stereospecificity
Head-to-head
Relative toxicity 2500 (permethrin=100)
Supports single-isomer necessity for mechanistic neurotoxicology studies.
(1R)-cis,(αS) isomer; (1S) enantiomers essentially inactive. Topical Musca domestica assay.
Insecticide discovery Stereochemistry Structure-activity relationship

Aquatic Ecotoxicity: Gamma- vs. Lambda-Cyhalothrin

The resolved active enantiomer (gamma-cyhalothrin) exhibits approximately twice the aquatic toxicity of the racemic mixture (lambda-cyhalothrin) on a concentration basis, consistent with the principle that the single active enantiomer causes effects at roughly half the concentration of the racemate [1]. Species sensitivity distribution (SSD) analyses yielded median hazardous concentration for 5% of species (HC5) values for gamma-cyhalothrin of 0.47 ng/L (invertebrates) and 23.7 ng/L (fish), compared to 1.05 ng/L and 40.9 ng/L, respectively, for lambda-cyhalothrin [1].

Aquatic ecotoxicity HC5
Head-to-head
Gamma: 0.47 ng/L (inv.); Lambda: 1.05 ng/L
Isomer mixture can shift hazard quotients in environmental risk assessment.
Species sensitivity distribution; gamma approx. 2.2× lower HC5 for invertebrates.
Ecotoxicology Environmental risk assessment Species sensitivity distribution

Mammalian Neurotoxicity: Lambda- vs. Gamma-Cyhalothrin

In a comparative in vivo study measuring locomotor activity in adult male rats following acute oral exposure, the gamma-cyhalothrin isomer (98% purity) was approximately 2-fold more potent than lambda-cyhalothrin (43% active isomer) in producing neurobehavioral effects [1]. The calculated dose required to decrease locomotor activity by 50% (ED50) was 1.29 mg/kg for gamma-cyhalothrin, compared to 2.65 mg/kg for lambda-cyhalothrin [1]. This potency difference aligns closely with the difference in active isomer content between the two test materials.

Mammalian neurotoxicity ED50
Head-to-head
Gamma: 1.29 mg/kg; Lambda: 2.65 mg/kg
Active isomer content drives locomotor potency in rodent models.
Oral gavage, adult male rats; ED50 reflects 2.05-fold difference.
Neurotoxicology Mammalian toxicology Risk assessment

Physical Form and Handling: Crystalline vs. Viscous Liquid

Technical-grade cyhalothrin, which is a mixture of four isomers in varying proportions, exists as a viscous liquid at ambient temperature and cannot be induced to crystallize upon cooling [1]. In contrast, the isolated enantiomeric pair consisting of the (1R,cis,αS) and (1S,cis,αR) isomers (racemic mixture) forms a novel crystalline material with significantly improved handling and storage characteristics [1][2]. This crystalline modification enables more precise weighing, enhanced stability, and simplified formulation into analytical standards and controlled-release matrices.

Physical form
Data to verify
Crystalline solid vs. viscous liquid
Crystalline form may support easier handling and accurate standard preparation.
Patent-derived; class-level inference for enantiomeric pair A+B.
Formulation science Analytical chemistry Material characterization

Stereochemistry-Dependent Aquatic Toxicity in Shrimp

The acute toxicity of cyhalothrin to the shrimp Macrobrachium nippoensis exhibits pronounced stereochemistry dependence. The 96-hour LC50 for gamma-cyhalothrin (0.28 μg a.i./L) was 7-fold higher (i.e., less toxic) than that for lambda-cyhalothrin (0.04 μg a.i./L) [1]. This contrasts with the pattern observed for zebrafish, where LC50 values were nearly identical (1.93 vs. 1.94 μg a.i./L) [1]. The divergent toxicity profile indicates that certain non-active isomers present in lambda-cyhalothrin may potentiate toxicity to specific aquatic invertebrates, underscoring the complexity of isomeric interactions in environmental matrices.

Shrimp acute toxicity
Head-to-head
Lambda 7× more toxic than gamma (LC50)
Non-active isomers may potentiate aquatic invertebrate toxicity.
Macrobrachium nippoensis, 96-h static renewal; contrasts with zebrafish data.
Aquatic toxicology Invertebrate toxicology Stereoselective toxicity

Cyhalothrin Isomer Application Scenarios


Chiral Reference Standard for Enantioselective Analysis

The compound CAS 76703-64-5 serves as a critical reference standard for the development and validation of chiral chromatographic methods (HPLC, SFC) aimed at separating and quantifying individual cyhalothrin stereoisomers in technical products, environmental samples, or biological matrices. The extreme stereospecificity of biological activity, as evidenced by >25-fold differences in insecticidal potency between enantiomers [1], necessitates precise enantiomeric profiling. This isomer enables accurate method calibration, determination of enantiomeric excess, and quantification of isomer-specific residues, which is essential for regulatory compliance and mechanistic environmental fate studies. Its defined [1S-[1α(R*),3α(Z)]] stereochemistry provides a definitive anchor for chiral recognition studies and computational modeling of stereoselective binding interactions.

Stereospecific Sodium Channel Modulation

In neurotoxicological research focused on pyrethroid mode of action, the pure isomer is indispensable for dissecting the stereospecific interactions with voltage-gated sodium channels. Studies have demonstrated that (1R) isomers reduce open channel probability, whereas (1S) isomers can antagonize this action [2]. Using this defined isomer eliminates confounding effects from antagonistic enantiomers present in technical mixtures, which can be 100-fold less potent [1]. This enables precise correlation between molecular stereochemistry and specific neurophysiological outcomes, such as prolonged neuronal excitation, repetitive firing, and the characteristic Type II pyrethroid syndrome. Such studies underpin the development of safer insecticides and the assessment of cumulative neurotoxicity risk from chiral agrochemicals.

Enantioselective Environmental Degradation Studies

The isomer serves as a model compound for investigating enantioselective environmental degradation processes. While the bulk dissipation half-lives of isomeric mixtures may appear similar [3], the differential persistence and bioaccumulation of individual enantiomers can have profound ecological implications. For instance, the stereochemistry-dependent toxicity to shrimp (7-fold difference in LC50) [4] highlights the need to track isomer-specific environmental fate. This pure standard allows researchers to conduct controlled microcosm and mesocosm studies to quantify enantiomer-specific degradation rates, formation of chiral metabolites, and preferential bioaccumulation in aquatic food webs. Such data are critical for refining environmental risk assessment models and understanding the true environmental burden of chiral pyrethroid applications.

Physical Stability and Controlled Release Benchmarking

The crystalline nature of the purified enantiomeric pair [5] provides a distinct physical benchmark for formulation development. In contrast to the viscous liquid technical-grade cyhalothrin, the crystalline isomer allows for more homogeneous incorporation into solid matrices, such as microencapsulated suspensions or granular formulations. This physical form can enhance storage stability and enable more predictable release kinetics. Formulators can use this isomer to study the relationship between stereochemical purity, crystallinity, and formulation performance parameters such as suspensibility, wet-sieve retention, and active ingredient release profiles. This research directly informs the development of next-generation pyrethroid formulations with improved handling characteristics and potentially reduced environmental mobility.

Application
Selection Property
Validation Focus
Chiral chromatographic method development
Defined single-isomer stereochemistry
Enantiomeric excess and isomer-specific residue quantification
Neurotoxicology mode-of-action studies
Stereochemically pure sodium channel probe
(1R) vs. (1S) channel modulation and antagonism review
Environmental fate and degradation research
Isomer-specific analytical standard for tracking
Enantiomer-specific persistence and bioaccumulation in aquatic systems
Solid-state formulation development
Crystalline physical form for handling and stability
Formulation performance, release kinetics, and storage stability

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